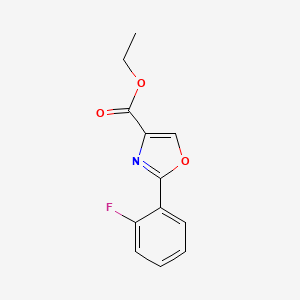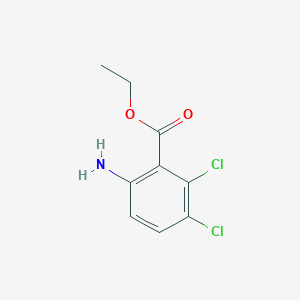
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with ammonium acetate to form the oxazole ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Comparison: Compared to its analogs, 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
885274-78-2 |
|---|---|
Molekularformel |
C12H10FNO3 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
ethyl 2-(2-fluorophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NGSHSERPKZUPFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)


![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)



![4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11876592.png)


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)

![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
